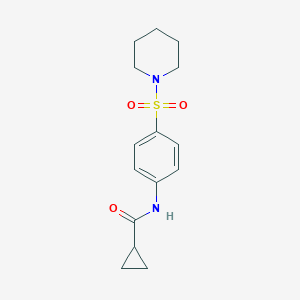![molecular formula C20H19N3O6S2 B466432 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433254-01-4](/img/structure/B466432.png)
4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes methoxy, sulfamoyl, and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, while reduction of nitro groups can produce 4-amino-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-N-(4-sulfamoylphenyl)benzenesulfonamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
Uniqueness
4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-17-8-2-14(3-9-17)20(24)22-15-4-12-19(13-5-15)31(27,28)23-16-6-10-18(11-7-16)30(21,25)26/h2-13,23H,1H3,(H,22,24)(H2,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGSEVXAAEGGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B466385.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![N-(4-ethoxyphenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B466442.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B466450.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466545.png)
